4-Bromo-2-tert-butyl-6-chlorophenol 4-Bromo-2-tert-butyl-6-chlorophenol
Brand Name: Vulcanchem
CAS No.: 60935-50-4
VCID: VC19552281
InChI: InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3
SMILES:
Molecular Formula: C10H12BrClO
Molecular Weight: 263.56 g/mol

4-Bromo-2-tert-butyl-6-chlorophenol

CAS No.: 60935-50-4

Cat. No.: VC19552281

Molecular Formula: C10H12BrClO

Molecular Weight: 263.56 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-tert-butyl-6-chlorophenol - 60935-50-4

Specification

CAS No. 60935-50-4
Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
IUPAC Name 4-bromo-2-tert-butyl-6-chlorophenol
Standard InChI InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3
Standard InChI Key WPMJADHCEZTVNO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-(tert-butyl)-6-chlorophenol, reflects its substitution pattern: a hydroxyl group at position 1, a tert-butyl group at position 2, bromine at position 4, and chlorine at position 6 (Figure 1) . The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing halogens (Br and Cl) modulate electronic effects on the aromatic ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H12BrClO\text{C}_{10}\text{H}_{12}\text{BrClO}PubChem
Molecular Weight263.56 g/molPubChem
CAS Registry Number60935-50-4PubChem
SMILES NotationCC(C)(C)C1=C(C(=CC(=C1)Br)Cl)OPubChem
DensityNot reported
Melting PointNot reported

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into its structure. The 1H^1\text{H}-NMR spectrum is expected to show resonances for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and hydroxyl proton (δ ~5.0 ppm, broad) . The 13C^{13}\text{C}-NMR would reveal signals corresponding to the carbonyl carbon (δ ~150 ppm) and halogenated aromatic carbons . High-resolution MS would display a molecular ion peak at m/z 263.56 .

Synthesis and Reactivity

Synthetic Pathways

4-Bromo-2-tert-butyl-6-chlorophenol is typically synthesized via electrophilic aromatic substitution (EAS). A plausible route involves:

  • tert-Butylation: Introducing the tert-butyl group to phenol using tert-butyl chloride under Friedel-Crafts conditions.

  • Halogenation: Sequential bromination and chlorination at positions 4 and 6, respectively, using Br2\text{Br}_2 and Cl2\text{Cl}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) .

Cross et al. demonstrated that halogenation of di-tert-butylphenols proceeds via intermediate dienones, which tautomerize to the final phenolic product. For example, bromination of 2,6-di-tert-butylphenol yields a bromocyclohexadienone intermediate, which rearranges to the substituted phenol under basic conditions .

Reaction Mechanisms

The compound’s reactivity is governed by steric and electronic factors:

  • Steric Effects: The tert-butyl group hinders electrophilic attack at adjacent positions.

  • Electronic Effects: Bromine and chlorine direct incoming electrophiles to specific ring positions via resonance and inductive effects.

Nitration studies on analogous compounds (e.g., 2,6-di-tert-butyl-4-chlorophenol) reveal that nitration occurs preferentially at the para position to the hydroxyl group, forming nitrocyclohexadienone intermediates .

Applications and Industrial Relevance

Antioxidant Properties

Phenolic compounds with bulky substituents, such as tert-butyl groups, are widely used as antioxidants in polymers and fuels. The halogen substituents in 4-bromo-2-tert-butyl-6-chlorophenol may enhance its radical-scavenging activity by stabilizing phenoxy radicals through resonance .

Pharmaceutical Intermediate

Halogenated phenols serve as intermediates in drug synthesis. For instance, bromophenols are precursors to tyrosine kinase inhibitors, while chlorophenols are used in antifungal agents . The compound’s stability under acidic conditions makes it suitable for multi-step synthetic routes.

Precautionary MeasureDetails
Personal ProtectionGloves, goggles, and lab coat required
StorageKeep in a cool, dry place away from light
DisposalFollow local regulations for halogenated waste

Environmental Impact

Halogenated phenols are persistent organic pollutants (POPs) with bioaccumulation potential. Proper waste management is critical to mitigate ecological risks .

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